alpha-Lipomycin
Description
Historical Context of α-Lipomycin Discovery and Initial Characterization
α-Lipomycin was first isolated from the Gram-positive bacterium Streptomyces aureofaciens Tü117. nih.govmedchemexpress.com The initial interest in this orange-red compound stemmed from its antibiotic properties. nih.gov It was named "lipomycin" due to the observation that its biological activity was counteracted by various lipids, such as lecithin (B1663433) and certain sterols. nih.gov Early research established that α-Lipomycin is an acyclic polyene antibiotic. nih.govmedchemexpress.com
Initial characterization through spectroscopic methods, derivatization, and degradation studies began to unravel its molecular structure. chemfaces.com These early investigations revealed a complex architecture, featuring a pentaene chain linked via a carbonyl group to a derivative of N-methyl-tetramic acid, which together form the aglycone known as β-lipomycin. nih.govchemfaces.com Attached to the polyketide portion of this aglycone is a d-digitoxose sugar moiety. nih.govnih.gov A significant breakthrough in understanding its precise three-dimensional structure came much later, with the total synthesis of all possible stereoisomers confirming the absolute configuration of its chiral centers. chemfaces.com
Producing Organism: Streptomyces aureofaciens Tü117 as a Biosynthetic Model
The bacterium responsible for producing α-Lipomycin is Streptomyces aureofaciens Tü117. nih.govmedchemexpress.com Members of the genus Streptomyces are renowned for their ability to synthesize a wide array of secondary metabolites, including many clinically important antibiotics. S. aureofaciens Tü117 has served as a crucial model organism for studying the biosynthesis of α-Lipomycin. nih.gov
The complete biosynthetic gene cluster (BGC) for α-Lipomycin, designated the "lip" cluster, was successfully cloned and characterized from this organism. nih.govnih.gov This was a pivotal achievement, as it laid the groundwork for detailed genetic and biochemical studies. nih.gov By creating targeted gene inactivations (mutants) within the lip cluster, researchers were able to confirm the functions of specific genes and gain a deeper understanding of the biosynthetic pathway. nih.govnih.gov The availability of the lip BGC from S. aureofaciens Tü117 has also opened avenues for biosynthetic engineering, with the goal of creating novel and potentially more potent analogs of α-Lipomycin. nih.govescholarship.org
Classification of α-Lipomycin within Natural Products: Polyenoyltetramic Acid and Hybrid Polyketide-Nonribosomal Peptide
α-Lipomycin is a structurally complex molecule that falls into two key classifications of natural products: the polyenoyltetramic acids and the hybrid polyketide-nonribosomal peptides. nih.govchemfaces.comnih.gov
The tetramic acid (2,4-pyrrolidinedione) moiety is a recurring structural motif in a variety of natural products that exhibit a broad spectrum of biological activities. nih.gov α-Lipomycin is a prominent example of a bacterial-derived tetramic acid-containing compound. nih.gov
Its biosynthesis is a prime example of a hybrid pathway that combines elements of both polyketide and nonribosomal peptide synthesis. nih.govnih.gov Analysis of the lip gene cluster revealed the presence of a large, modular polyketide synthase (PKS) system, which is responsible for assembling the polyene backbone of the molecule. nih.govnih.gov Alongside the PKS genes, an open reading frame with homology to nonribosomal peptide synthetases (NRPS) was identified. nih.govnih.gov This NRPS module is involved in the formation of the tetramic acid ring. researchgate.net This hybrid PKS-NRPS machinery underscores the intricate and elegant strategies that nature has evolved to construct complex and bioactive molecules like α-Lipomycin. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
3-[4-[13-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPRNHPFSOESDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of α Lipomycin Biosynthesis
Genetic Organization of the α-Lipomycin Biosynthetic Gene Cluster (BGC)
The entire biosynthetic gene cluster for α-lipomycin has been successfully cloned and characterized. nih.govnih.gov DNA sequencing of a 74-kb region of the S. aureofaciens Tü117 genome revealed the presence of the lip gene cluster. nih.gov This cluster contains 28 complete open reading frames (ORFs), with 22 identified as being directly involved in the biosynthesis of the antibiotic. nih.govnih.gov The genes within the cluster encode all the necessary enzymatic functions, including the core polyketide and peptide assembly line, precursor biosynthesis, tailoring modifications, regulation, and export. nih.govnih.gov
The core of the α-lipomycin BGC is defined by the genes responsible for synthesizing the fundamental chemical scaffold of the molecule. nih.gov This includes a large polyketide synthase (PKS) system and a nonribosomal peptide synthetase (NRPS). nih.govnih.gov The PKS system is responsible for creating the polyene backbone, while the NRPS is involved in the formation of the tetramic acid ring. nih.govbeilstein-journals.org Inactivation of these core genes has been shown to abolish α-lipomycin production, confirming their essential role in the biosynthetic pathway. nih.govnih.gov
Key core biosynthetic genes identified within the lip cluster are detailed below. nih.govsecondarymetabolites.org
| Gene | Proposed Function | Homology/Notes |
|---|---|---|
| lipPks1 | Type I Polyketide Synthase | Contains a loading module and one extension module for polyketide chain initiation and elongation. nih.gov |
| lipPks2 | Type I Polyketide Synthase | Contains two extension modules for polyketide chain elongation. nih.gov |
| lipPks3 | Type I Polyketide Synthase | Contains two extension modules for polyketide chain elongation. nih.gov |
| lipPks4 | Type I Polyketide Synthase | Contains two extension modules for polyketide chain elongation and termination. nih.gov |
| lipNrps | Nonribosomal Peptide Synthetase | Responsible for the incorporation of the amino acid precursor to form the tetramic acid moiety. nih.govresearchgate.net |
| lipMt | Methyltransferase | Proposed to be involved in tailoring modifications of the amino acid precursor before incorporation. asm.org Inactivation of lipMt abolishes α-lipomycin production. asm.org |
| lipX2 | Dieckmann cyclase | Catalyzes the formation of the tetramic acid ring. beilstein-journals.orgresearchgate.net |
| lipDig1-5 | Deoxysugar biosynthesis enzymes | Genes responsible for the formation of the D-digitoxose sugar moiety attached to the aglycone. nih.govnite.go.jp |
| lipGtf | Glycosyltransferase | Catalyzes the attachment of the D-digitoxose sugar to the β-lipomycin aglycone. secondarymetabolites.org |
The expression of the lip biosynthetic genes is controlled by several putative regulatory genes located within the cluster. secondarymetabolites.org Bioinformatic analysis has identified at least four ORFs, designated lipReg1, lipReg2, lipReg3, and lipReg4, that likely encode transcriptional regulators. secondarymetabolites.org These regulators are believed to coordinate the activation of the biosynthetic pathway in response to specific developmental or environmental signals, ensuring that the production of the antibiotic occurs at the appropriate time. The precise function and interplay of these regulatory proteins are subjects of ongoing research. nite.go.jp
To prevent self-toxicity and to secrete the final product into the environment, the α-lipomycin BGC includes genes predicted to be involved in transport. nih.gov Specifically, the gene lipEx1 shows homology to transport proteins and is proposed to function as an exporter for α-lipomycin. secondarymetabolites.org The presence of such a dedicated export system is a common feature in antibiotic biosynthetic gene clusters. plos.org
Analysis of Regulatory Genes within the α-Lipomycin BGC
Enzymology of α-Lipomycin Assembly
The assembly of α-lipomycin is a prime example of the assembly-line logic employed by modular polyketide synthases and nonribosomal peptide synthetases. nih.govresearchgate.net The biosynthesis of the aglycone, β-lipomycin, is accomplished through the coordinated action of four PKS proteins and one NRPS enzyme. researchgate.net
The polyene chain of α-lipomycin is synthesized by a Type I modular PKS system. nih.gov This system is composed of four large, multifunctional proteins: LipPks1, LipPks2, LipPks3, and LipPks4. nih.govnih.gov Together, these four proteins comprise a total of eight modules, including a loading module to initiate the process and seven extension modules to sequentially elongate the polyketide chain. nih.gov Each module is responsible for one cycle of condensation and reduction. nih.govrsc.org The modular arrangement dictates the precise structure of the final polyketide product. rsc.orgfrontiersin.org
Each module within the LipPks proteins is a collection of discrete enzymatic domains that perform specific catalytic functions. nih.govoup.com The minimal set of domains for an extension module includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). rsc.orgoup.com Additional domains, such as ketoreductase (KR) and dehydratase (DH), are present in specific modules to modify the β-keto group of the growing chain, leading to the characteristic pattern of double bonds in the final α-lipomycin molecule. nih.govnih.gov
The loading module (Module L) resides on LipPks1 and is responsible for selecting the starter unit, isobutyryl-CoA, to begin biosynthesis. nih.govnite.go.jp This module contains an AT domain and an ACP domain. nih.gov The subsequent seven extension modules add extender units, primarily malonyl-CoA and methylmalonyl-CoA, to the growing polyketide chain. nih.govnite.go.jp The first extension module (Module I) lacks a DH domain, resulting in a hydroxyl group at the corresponding position in the final structure. nih.gov The next five modules (II-VI) all contain the full set of KS, AT, DH, KR, and ACP domains, which generates the five conjugated double bonds in the polyene chain. nih.gov The final module (Module VII) on LipPks4 contains KS, AT, and ACP domains, along with a ketoreductase (KR) domain that is presumed to be inactive. nih.govresearchgate.net
The domain organization of the α-lipomycin PKS system is summarized below.
| Protein | Module | Extender Unit | Domain Architecture |
|---|---|---|---|
| LipPks1 | Module L (Loading) | isobutyryl-CoA | AT-ACP |
| Module I | methylmalonyl-CoA | KS-AT-KR-ACP | |
| LipPks2 | Module II | methylmalonyl-CoA | KS-AT-DH-KR-ACP |
| Module III | malonyl-CoA | KS-AT-DH-KR-ACP | |
| LipPks3 | Module IV | malonyl-CoA | KS-AT-DH-KR-ACP |
| Module V | malonyl-CoA | KS-AT-DH-KR-ACP | |
| LipPks4 | Module VI | malonyl-CoA | KS-AT-DH-KR-ACP |
| Module VII | malonyl-CoA | KS-AT-kr-ACP |
Domain abbreviations: AT, Acyltransferase; ACP, Acyl Carrier Protein; KS, β-Ketoacyl Synthase; KR, Ketoreductase; DH, Dehydratase. A lowercase 'kr' denotes a putatively inactive domain. nih.govresearchgate.netnite.go.jp
Modular Polyketide Synthase (PKS) System: LipPks1-LipPks4
Substrate Specificity of PKS Loading Didomains
The initiation of α-Lipomycin biosynthesis is governed by the loading didomain located on the first PKS protein, LipPks1. nih.gov This loading module is composed of an acyltransferase (AT) domain and an acyl carrier protein (ACP) domain, which work in concert to select and activate the starter unit for the polyketide chain. nih.govgoogle.com Unlike some other PKS systems, the loading module of LipPks1 lacks a ketosynthase (KS) domain. nih.gov
The native starter unit for α-Lipomycin synthesis is isobutyryl-CoA. nite.go.jpacs.org However, extensive research has revealed that the loading didomain of LipPks1 possesses a remarkable degree of flexibility, demonstrating broad substrate specificity. researchgate.netresearchgate.net In vitro enzymatic assays using a recombinant LipPks1 protein fused to a thioesterase (TE) domain confirmed its ability to accept a variety of short-chain acyl-CoAs as starter substrates. acs.org These include propionyl-CoA, n-butyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA. acs.orgescholarship.org Notably, acetyl-CoA is not an accepted substrate. acs.orgnih.gov
This substrate promiscuity has been exploited to generate novel analogues of the antibiotic. For instance, when the S. aureofaciens culture was supplemented with isoleucine, a metabolic precursor to 2-methylbutyryl-CoA, the organism produced 21-methyl-α-lipomycin, a new derivative of the natural product. researchgate.netresearchgate.netescholarship.org These findings underscore that the final polyketide structure can be influenced by the intracellular availability of different starter unit precursors, a direct consequence of the loading didomain's broad substrate tolerance. researchgate.net
Stereochemical Control by Ketoreductase (KR) Domains
The stereochemistry of the polyketide backbone of α-Lipomycin is meticulously controlled by specialized domains within the PKS modules. A key enzyme in this process is the ketoreductase (KR) domain located in the first extension module of LipPks1. nih.govescholarship.org This KR domain is classified as an A2-type, which dictates the specific three-dimensional arrangement of hydroxyl and methyl groups introduced during chain elongation. osti.gov
KR domains function by reducing a β-keto group on the growing polyketide chain to a β-hydroxyl group. acs.org In doing so, they determine the stereochemistry of the resulting β-hydroxyl and can also influence the configuration of an adjacent α-substituent through epimerization. osti.govacs.org The native A2-type KR in LipPks1 is responsible for establishing the anti stereochemical configuration of the initial portion of the α-Lipomycin polyketide chain. researchgate.net
The critical role of the KR domain in stereochemical control has been demonstrated through protein engineering experiments. osti.gov In a model system, the native A2-type KR of LipPks1 was exchanged with a heterologous A1-type KR. osti.gov This domain swap successfully altered the α-methyl group stereochemistry, resulting in a novel polyketide product with a syn configuration instead of the natural anti configuration. nite.go.jposti.govresearchgate.net This research highlights the KR domain as a powerful engineering target for the rational modification of polyketide stereochemistry. osti.gov
Nonribosomal Peptide Synthetase (NRPS) Component: LipNrps
α-Lipomycin is a hybrid natural product, incorporating both polyketide and amino acid-derived components. nih.govnih.gov The amino acid portion is integrated into the molecule by a dedicated nonribosomal peptide synthetase (NRPS), encoded by the gene lipNrps. nih.govresearchgate.net This multifunctional enzyme is responsible for the selection, activation, and incorporation of a specific amino acid, which ultimately forms the N-methyl-tetramic acid headgroup of the antibiotic. nih.gov
Sequence analysis and gene inactivation studies have confirmed that LipNrps is essential for α-Lipomycin biosynthesis. nih.gov The specific amino acid substrate for LipNrps is glutamic acid. researchgate.netasm.org The enzyme activates glutamic acid through adenylation and tethers it as a thioester to a 4'-phosphopantetheinyl arm. nih.gov Deletion of the lipNrps gene completely abrogates the production of α-Lipomycin. nih.gov However, production can be fully restored when the mutant strain is complemented with a functional copy of the lipNrps gene, confirming its indispensable role in the biosynthetic pathway. nih.gov
Tailoring Enzymes and Post-PKS/NRPS Modifications
Following the assembly of the core polyketide-peptide backbone by the PKS/NRPS machinery, a series of tailoring enzymes perform crucial modifications to yield the final, biologically active α-Lipomycin molecule. These post-assembly modifications include methylation, glycosylation, and cyclization.
A key tailoring step is the N-methylation of the glutamic acid-derived moiety, a reaction catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase LipMt. nih.govasm.org This methylation is not a trivial modification; it is absolutely essential for the biosynthesis of the antibiotic. nih.gov
Experimental evidence from gene inactivation studies shows that deleting the lipMt gene completely abolishes the production of both α-lipomycin and its aglycone, β-lipomycin. nih.gov This suggests that the subsequent steps in the pathway cannot proceed with an unmethylated intermediate. Further experiments, in which the lipMt mutant was fed with N-methylated glutamic acid, failed to restore production. nih.gov This result strongly indicates that the methylation event does not occur on the free amino acid but rather on the glutamic acid substrate while it is covalently tethered to the LipNrps enzyme. asm.org The genomic organization of the lip cluster, where lipMt is located adjacent to lipNrps and the Dieckmann cyclase lipX2, further supports a model of co-localized, enzyme-bound substrate modification. asm.orgnih.gov
The final structural feature of α-Lipomycin is the attachment of a D-digitoxose sugar. nih.govnih.gov This glycosylation step converts the aglycone, known as β-lipomycin, into the mature α-Lipomycin. glpbio.comcaymanchem.com The reaction is catalyzed by the glycosyltransferase LipGtf, which is encoded within the lip gene cluster. nih.gov
The function of LipGtf has been unequivocally demonstrated through genetic manipulation. nih.gov When the lipGtf gene was inactivated in S. aureofaciens, the strain was no longer able to produce α-Lipomycin. nih.gov Instead, the culture accumulated the aglycone intermediate, β-lipomycin. nih.gov This provides clear evidence that LipGtf is the dedicated glycosyltransferase that attaches the digitoxose (B191001) moiety to the polyketide portion of the aglycone, representing one of the final steps in the biosynthetic pathway. nih.govntnu.no
The characteristic 2,4-pyrrolidinedione ring, also known as the tetramic acid moiety, is a defining feature of α-Lipomycin. nih.gov The formation of this heterocyclic ring is accomplished through an intramolecular Claisen-type cyclization known as a Dieckmann condensation. beilstein-journals.org This crucial cyclization and chain-release step is catalyzed by a specialized enzyme. chemfaces.com
In the α-Lipomycin pathway, this enzyme is LipX2, a member of a distinct family of thioesterase-like Dieckmann cyclases. researchgate.netumich.eduacs.org These enzymes are responsible for forming tetramic acid and related pyridone scaffolds in a variety of bacterial natural products. chemfaces.comacs.org The LipX2 enzyme acts on the fully assembled and methylated polyketide-peptide chain, which is still tethered to the NRPS. rsc.org It catalyzes the nucleophilic attack that forms the tetramic acid ring, thereby releasing the completed aglycone, β-lipomycin, from the biosynthetic machinery. chemfaces.comumich.edu
Glycosyltransferases (e.g., LipGtf) and Glycosylation
Pathway Elucidation Through Genetic Perturbation
The α-lipomycin biosynthetic gene cluster, designated as the lip cluster, spans a 74-kb region of DNA and contains 28 complete open reading frames (ORFs), with 22 being directly involved in the biosynthesis. nih.govnih.gov The central components of this cluster are a large polyketide synthase (PKS) system encoded by four multifunctional proteins (LipPks1, LipPks2, LipPks3, and LipPks4) organized into eight modules, and a nonribosomal peptide synthetase (NRPS) encoded by lipNrps. nih.govresearchgate.net
To decipher the roles of specific genes within this cluster, researchers have employed insertional gene inactivation. nih.govasm.org This technique involves disrupting the function of a target gene by inserting a foreign DNA fragment, thereby creating a mutant strain. By analyzing the metabolic products of these mutants, scientists can infer the function of the inactivated gene. nih.govnih.gov For instance, inactivation of genes essential for the biosynthesis of the polyketide backbone or the attachment of the d-digitoxose sugar moiety resulted in the complete loss of α-lipomycin production. nih.gov
One key finding from these mutational studies was the identification of β-lipomycin, the aglycone of α-lipomycin, which lacks the digitoxose sugar. nih.gov This intermediate was found to accumulate in a mutant strain where the glycosyltransferase gene (lipGtf) was inactivated, directly demonstrating the role of LipGtf in attaching the sugar moiety to the polyketide core. nih.gov Furthermore, mutational analysis of the lipNrps gene confirmed its involvement in the formation of the tetramic acid moiety, a characteristic structural feature of α-lipomycin. nih.gov
These genetic perturbation experiments have been crucial in validating the boundaries of the lip gene cluster and confirming its direct role in α-lipomycin biosynthesis. nih.govnih.gov
The analysis of culture extracts from the generated mutant strains has led to the isolation and characterization of key biosynthetic intermediates, providing a more detailed picture of the α-lipomycin assembly line. nih.gov As mentioned, the identification of β-lipomycin in a lipGtf mutant was a significant step. nih.gov
Further detailed analysis of the biosynthetic pathway has been facilitated by in vitro studies using engineered PKS modules. For example, an engineered derivative of LipPks1, fused with a thioesterase (TE) domain from the 6-deoxyerythronolide B synthase (DEBS), was shown to produce a 3-hydroxy carboxylic acid in vitro. google.com This demonstrated the function of the LipPks1 module in initiating the polyketide chain and performing a single round of elongation and reduction. google.com
Kinetic studies have revealed that the loading didomain of the LipPks1 has a broad substrate specificity, accepting various acyl-CoA starter units like propionyl-CoA, n-butyryl-CoA, and isobutyryl-CoA. google.com This promiscuity of the loading module has been exploited to generate novel analogs of α-lipomycin. researchgate.net By feeding different precursor molecules to the producing organism or to engineered enzyme systems, researchers have successfully produced new derivatives of this antibiotic. google.comresearchgate.net
| Mutant Strain | Inactivated Gene | Accumulated Intermediate/Product | Inferred Gene Function |
| IntGTF | lipGtf | β-lipomycin | Attachment of d-digitoxose |
| lipNrps mutant | lipNrps | No α-lipomycin | Formation of the tetramic acid moiety |
| lipPks1+TE (engineered) | N/A | 3-hydroxy carboxylic acids | Polyketide chain initiation and elongation |
Insertional Gene Inactivation and Mutational Analysis
Regulatory Mechanisms of α-Lipomycin Production
The production of α-lipomycin is tightly controlled by a network of regulatory genes located within and outside the biosynthetic gene cluster.
The lip gene cluster contains a subcluster of five putative regulatory genes: lipReg1, lipReg2, lipReg3, lipReg4, and lipX1. researchgate.netsecondarymetabolites.org These genes are thought to form a pathway-specific regulatory cascade that fine-tunes the expression of the biosynthetic genes. researchgate.net
lipReg1 and lipReg2 : These genes encode proteins that resemble a two-component signal transduction system. researchgate.netscispace.com While they are located within the biosynthetic gene cluster, their influence on α-lipomycin production appears to be indirect. researchgate.netscispace.com It is proposed that LipReg1 and LipReg2 affect the expression of another regulator, LipReg4. researchgate.net
lipReg3 : This gene encodes a protein belonging to the MarR family of transcriptional regulators. nih.gov These proteins often act as repressors, and disruption of lipReg3 has been shown to lead to a significant increase in α-lipomycin production, suggesting that LipReg3 functions as a repressor of the biosynthetic pathway. researchgate.net
lipReg4 : This gene encodes a positive regulator of α-lipomycin biosynthesis. researchgate.netresearchgate.net It is believed to directly activate the expression of the biosynthetic genes. researchgate.net The expression of lipReg4 itself is influenced by the two-component system LipReg1/LipReg2. researchgate.net
lipX1 : The precise function of lipX1 in the regulatory network is still under investigation. secondarymetabolites.org
Molecular and Cellular Mechanisms of α Lipomycin Biological Activity in Research Models
Spectrum of Activity in In Vitro and Model Organism Studies
α-Lipomycin, an acyclic polyene antibiotic isolated from the Gram-positive bacterium Streptomyces aureofaciens Tü117, demonstrates a specific spectrum of activity. nih.govmedchemexpress.com Unlike cyclic polyene antibiotics such as nystatin (B1677061) and amphotericin which are active against fungi, α-lipomycin is effective against Gram-positive bacteria but does not affect the growth of Gram-negative bacteria, fungi, or yeasts. nih.govresearchgate.net This distinct activity profile suggests a different mechanism of action compared to its cyclic polyene counterparts. nih.gov
The antibiotic activity of α-lipomycin has been quantified through Minimum Inhibitory Concentration (MIC) studies against various bacterial strains. Research has shown its efficacy against a range of Gram-positive bacteria, including both antibiotic-sensitive and resistant strains. For instance, the MIC values are reported to be in the range of 8 μg/ml to 32 μg/ml, with no significant differences observed between nonresistant and antibiotic-resistant strains. nih.gov
Table 1: Minimum Inhibitory Concentrations (MIC) of α-Lipomycin Against Various Gram-Positive Bacteria
| Bacterial Strain | Description | MIC (μg/ml) |
|---|---|---|
| Bacillus subtilis | Wild Type | 16 |
| Staphylococcus aureus SG 511 | Wild Type | 16 |
| Staphylococcus aureus (Methicillin-resistant) | MRSA | 32 |
| Streptococcus pneumoniae | Wild Type | 8 |
| Enterococcus faecalis | Wild Type | 32 |
Data sourced from Bihlmaier C, et al. (2006). nih.gov
Investigation of Cellular Targets and Molecular Interactions
The biological activity of α-lipomycin is rooted in its specific interactions with cellular components. Its unique structure, which includes a pentaene chain linked to a derivative of N-methyl-tetramic acid and a glycosidically attached L-digitoxose molecule, dictates its molecular targets. nih.gov The name "lipomycin" itself was chosen because its antibiotic effect is counteracted by certain lipids. nih.gov
A defining characteristic of α-lipomycin is the antagonism of its antibiotic activity by specific lipids, including lecithin (B1663433) and some sterols. nih.govglpbio.com This suggests a direct or indirect interaction with the cellular membrane. However, its mode of action differs fundamentally from classic polyene antibiotics like amphotericin B, which create pores in fungal membranes by binding to ergosterol. nih.gov The fact that α-lipomycin is inactive against fungi, which have sterol-rich membranes, further underscores this mechanistic difference. nih.govresearchgate.net While the precise nature of the interaction with bacterial cell membranes is not fully elucidated, the antagonism by lipids points towards the membrane or membrane-associated processes as a key area of its activity. The interaction between lipids and cholesterol is known to be vital for controlling many signaling processes within the cell. anl.gov
Computational methods have been employed to explore potential molecular targets for α-lipomycin beyond its antibacterial applications. In one such study, in silico techniques, including virtual screening and flexible molecular docking, were used to investigate natural product compounds as potential inhibitors of the Ebola virus nucleoprotein (EBOV NP), a critical component in the virus's proliferation cycle. nih.gov
In this research, α-lipomycin was identified as a promising candidate from a database of natural compounds. nih.govresearchgate.net Flexible docking simulations predicted a favorable binding pose for α-lipomycin within the EBOV NP. The quality of this predicted binding conformation was assessed by its root-mean-square deviation (RMSD) value, which was found to be 1.7895 Å. nih.gov An RMSD value below 2.0 Å is generally considered to indicate a good and acceptable binding pose in docking simulations. nih.gov Following the docking studies, molecular dynamics simulations are often conducted to assess the stability of the ligand-protein complex in a simulated physiological environment. chemmethod.com These computational findings suggest that α-lipomycin could be a lead compound for developing treatments against the Ebola virus, though experimental validation is required to confirm this inhibitory activity. nih.govresearchgate.net
Interactions with Cellular Membranes: Lipids and Sterols
Structure-Activity Relationships (SAR) Related to Biological Effects
The structure of α-lipomycin is a hybrid peptide-polyketide natural product, synthesized by a complex enzymatic machinery including polyketide synthases (PKS) and a nonribosomal peptide synthetase (NRPS). nih.gov The modular nature of these enzymes provides opportunities to generate structural analogs and study the resulting changes in biological activity.
One study demonstrated that the substrate specificity of the lipomycin (B12350112) PKS is not absolute. By adding isoleucine, a precursor for 2-methylbutyryl-CoA, to the S. aureofaciens culture, researchers successfully generated a novel analog, 21-methyl-α-lipomycin. researchgate.netresearchgate.net Subsequent analysis revealed that this new compound exhibited in vitro antibiotic activity similar to that of the parent α-lipomycin, indicating that modification at this specific position of the polyketide backbone is tolerated without significant loss of function. researchgate.net
Further research into the biosynthetic enzymes has shown that the loading didomain of the first PKS module (LipPks1) has a broad substrate specificity. acs.org In vitro experiments with a recombinant version of this enzyme demonstrated that it could accept several different acyl-CoA starter units, such as isobutyryl-CoA, but not acetyl-CoA. acs.org This flexibility in the initiation of the polyketide chain synthesis presents a viable strategy for producing a variety of new lipomycin-based antibiotics through biosynthetic engineering. acs.org The inactivation of the methyltransferase gene (lipMt) in the biosynthetic cluster was shown to abolish α-lipomycin production, suggesting that this methylation step is critical for the biosynthesis of the complete molecule. asm.org
Synthetic Biology and Metabolic Engineering of α Lipomycin and Analogs
Strategies for Manipulating the α-Lipomycin Biosynthetic Pathway
The manipulation of the α-lipomycin biosynthetic pathway involves a range of genetic and metabolic engineering techniques aimed at modifying the core structure and enhancing production.
Site-Specific Recombination for Gene Cluster Modification
Site-specific recombination systems, such as Cre/loxP, have been successfully employed to modify the genome of Streptomyces species. nih.govasm.org This technology allows for the targeted deletion of large genomic fragments, including entire biosynthetic gene clusters. nih.gov In the case of α-lipomycin, a Cre/loxP-mediated strategy was developed for the marker-free deletion of the 67 kb lip gene cluster in S. aureofaciens Tü117. nih.gov This approach requires only two single crossovers and has been validated for its efficiency in deleting large gene clusters. nih.gov The ability to remove the native gene cluster is a critical first step for many synthetic biology applications, including heterologous expression and the introduction of engineered pathways.
Heterologous Expression of Engineered α-Lipomycin Pathways
Heterologous expression, the production of a protein or pathway in a host organism that does not naturally produce it, is a powerful strategy for producing α-lipomycin and its analogs. This approach can overcome limitations of the native producer, such as slow growth or low product titers. acs.org Engineered versions of the α-lipomycin polyketide synthase (PKS) have been expressed in various heterologous hosts, including Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida. acs.org
One study focused on an engineered PKS composed of the loading module and module 1 from the lipomycin (B12350112) PKS (LipPKS) fused to the thioesterase (TE) domain from the erythromycin (B1671065) PKS (EryPKS). acs.org This engineered enzyme is capable of producing a variety of short-chain 3-hydroxy acids. acs.org The choice of heterologous host is crucial, as each has its own metabolic and genetic characteristics that can influence the expression and activity of the engineered PKS. acs.org
Codon Optimization Strategies for Enhanced Production
The efficiency of heterologous protein expression can be significantly impacted by differences in codon usage between the native organism and the expression host. vectorbuilder.comnih.govjmb.or.kr Codon optimization, the process of altering the codon sequence of a gene to match the preferred codons of the host, is a common strategy to improve protein production. vectorbuilder.comnih.govjmb.or.kr
Production of Novel α-Lipomycin Analogs Through Biosynthetic Engineering
Biosynthetic engineering of the α-lipomycin pathway opens up possibilities for creating novel analogs with altered structures and potentially enhanced or new biological activities.
Engineering of PKS/NRPS Substrate Specificity
The core of α-lipomycin is assembled by a modular polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS). nih.govnih.gov These enzymatic assembly lines offer numerous targets for engineering. The acyltransferase (AT) domains of the PKS are responsible for selecting the specific building blocks (extender units) for the growing polyketide chain. escholarship.orgnih.gov By swapping or mutating these domains, it is possible to incorporate non-native extender units, leading to structural diversification of the final product. nih.govacs.org
The loading didomain of the α-lipomycin PKS (LipPks1) has been shown to exhibit broad substrate specificity. nih.govacs.org In vitro studies have demonstrated that it can accept various acyl-CoA starter units, including isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA, but not acetyl-CoA. acs.org This inherent promiscuity can be exploited to generate a library of α-lipomycin analogs. For instance, by supplementing the culture of S. aureofaciens Tü117 with isoleucine, the precursor of 2-methylbutyryl-CoA, a novel analog, 21-methyl-α-lipomycin, was produced. osti.govresearchgate.net
Similarly, the adenylation (A) domain of the NRPS selects the amino acid to be incorporated. mdpi.com Engineering the substrate specificity of the A domain is a key strategy for generating peptide-modified α-lipomycin analogs. mdpi.com
Generation of Tailored and Hybrid Polyketides
Beyond simple substrate substitution, more extensive engineering of the PKS modules can lead to the generation of tailored and hybrid polyketides. This can involve swapping entire modules or individual domains between different PKS pathways. escholarship.orgnih.gov For example, the thioesterase (TE) domain, which is responsible for releasing the final polyketide chain, can be exchanged to alter the cyclization pattern or to produce linear instead of cyclic molecules. nih.gov
The creation of hybrid PKS enzymes by combining modules from different synthases is a powerful approach for generating novel chemical diversity. google.com The modular nature of PKSs, including the α-lipomycin synthase, makes them amenable to this "mix-and-match" engineering strategy. escholarship.orgnih.gov Furthermore, the discovery of a new family of Dieckmann cyclases, including LipX2 from the α-lipomycin pathway, which are essential for forming the tetramic acid moiety, provides another target for engineering to create novel heterocyclic structures. researchgate.netacs.org
Table of Research Findings on α-Lipomycin Engineering
| Engineering Strategy | Target Enzyme/Pathway | Host Organism | Key Finding | Reference |
|---|---|---|---|---|
| Site-Specific Recombination | lip gene cluster | S. aureofaciens Tü117 | Successful marker-free deletion of the 67 kb gene cluster. | nih.gov |
| Heterologous Expression | Engineered LipPKS-EryTE | E. coli, C. glutamicum, P. putida | Production of short-chain 3-hydroxy acids. | acs.org |
| Codon Optimization | Engineered LipPKS-EryTE | E. coli, C. glutamicum, P. putida | Systematic evaluation of codon variants to enhance expression. | acs.org |
| Precursor-Directed Biosynthesis | LipPks1 | S. aureofaciens Tü117 | Production of 21-methyl-α-lipomycin by feeding isoleucine. | osti.govresearchgate.net |
| In Vitro Analysis of Substrate Specificity | LipPks1 | E. coli (recombinant) | Broad acceptance of various branched-chain acyl-CoA starter units. | acs.org |
Table of Chemical Compounds
| Compound Name |
|---|
| α-Lipomycin |
| 21-methyl-α-lipomycin |
| Isobutyryl-CoA |
| 2-methylbutyryl-CoA |
| Isovaleryl-CoA |
| Acetyl-CoA |
| Isoleucine |
| 3-hydroxy acids |
| Tirandamycin B |
| Streptolydigin |
| Kirromycin |
| Factumycin |
| Tetramic acid |
| Aurantosid B |
| Militarinon B |
| Erythroskyrin |
| Fuligurubin |
| Oleficin |
| D-digitoxose |
| Nystatin (B1677061) |
| Amphotericin |
| Simocyclinone |
| Bleomycin |
| Phenalinolactone |
| Monensin |
| Adipic acid |
| Succinyl-CoA |
| Malonyl-CoA |
| 6-deoxyerythronolide B |
| Rapamycin |
| Tacrolimus |
| Reveromycin |
| Propionyl-CoA |
| Nanchangmycin |
| Pseudomonic acids |
| Pederin |
| Ambruticin |
| Rhizoxin |
Directed Biosynthesis via Precursor Feeding Strategies
Directed biosynthesis is a powerful technique that leverages the inherent flexibility of microbial biosynthetic pathways to produce novel compounds. This approach involves supplying the producing organism with synthetic analogs of natural precursors. The biosynthetic machinery of the organism may then incorporate these artificial precursors, leading to the generation of new or rare natural product derivatives. In the context of α-Lipomycin, which is produced by the bacterium Streptomyces aureofaciens Tü117, precursor feeding strategies have been successfully employed to generate analogs of this antibiotic. researchgate.net
Research has demonstrated that the biosynthesis of α-Lipomycin can be intentionally altered by feeding the culture of S. aureofaciens Tü117 with specific amino acids. For instance, the addition of isoleucine to the fermentation medium leads to the production of a novel analog, 21-methyl-α-lipomycin. osti.gov This occurs because the lipomycin polyketide synthase (PKS) exhibits a degree of substrate promiscuity, allowing it to recognize and incorporate precursors derived from isoleucine. researchgate.net The kinetic parameters of the initial polyketide synthase module, LipPks1, show that it can accept 2-methylbutyryl-CoA, a downstream metabolite of isoleucine, as a starter unit for polyketide chain initiation. researchgate.net This demonstrates the potential to create a range of α-Lipomycin analogs by introducing various non-native precursor molecules into the fermentation process.
The following table summarizes the directed biosynthesis of an α-Lipomycin analog through precursor feeding:
| Precursor Fed | Producing Organism | Resulting Analog | Reference |
| Isoleucine | Streptomyces aureofaciens Tü117 | 21-methyl-α-lipomycin | osti.gov |
Repurposing α-Lipomycin Biosynthetic Machinery for Diverse Compound Synthesis
The modular nature of the α-Lipomycin biosynthetic gene cluster, particularly its type I polyketide synthase (PKS), presents significant opportunities for metabolic engineering and the synthesis of a wide array of chemical compounds. osti.govescholarship.org Researchers have successfully repurposed components of this machinery, primarily the first PKS module, LipPks1, to create novel biocatalysts for the production of valuable short-chain molecules. researchgate.netresearchgate.net
A key strategy in repurposing LipPks1 involves the attachment of a thioesterase (TE) domain from another PKS system, such as the erythromycin PKS, to the C-terminus of LipPks1. osti.govgoogle.com This modification allows for the premature release of the polyketide intermediate from the enzyme, resulting in the production of 3-hydroxy carboxylic acids. osti.govgoogle.com A significant finding is the broad substrate specificity of the LipPks1 loading didomain, which can accept a variety of acyl-CoA starter units beyond its native isobutyryl-CoA. acs.org This promiscuity has been exploited to generate a range of 3-hydroxy carboxylic acids by supplying different starter units in vitro. google.com
Further engineering of the repurposed LipPks1 has expanded the catalog of achievable molecules. By inactivating the ketoreductase (KR) domain within LipPks1, which is responsible for reducing a keto group to a hydroxyl group, the biosynthetic pathway can be redirected to produce various short-chain ketones. researchgate.netresearchgate.net Moreover, the stereochemical outcome of the reaction can be altered by exchanging the native KR domain with one from a different PKS that confers alternative stereochemistry. osti.gov
Engineering efforts have also extended beyond a single module. By combining the engineered first module of lipomycin (LipPKS1) with the second module (LipPKS2), researchers have been able to generate unnatural polyketides, such as 4,6-dimethylheptanone and 3-isopropyl-6-methyltetrahydropyranone, highlighting the potential for producing biofuels and specialty chemicals. researchgate.net These advanced engineering strategies underscore the versatility of the α-Lipomycin biosynthetic machinery as a platform for synthetic biology applications.
The tables below detail the compounds synthesized by repurposing the α-Lipomycin biosynthetic machinery.
Table 1: Synthesis of 3-Hydroxy Carboxylic Acids using Engineered LipPks1+TE
| Starter Acyl-CoA | Engineered Enzyme | Product | Reference |
| Isobutyryl-CoA | LipPks1+TE | 3-Hydroxy-2,4-dimethylpentanoic acid | google.com |
| Propionyl-CoA | LipPks1+TE | 3-Hydroxy-2-methylpentanoic acid | google.com |
| Butyryl-CoA | LipPks1+TE | 3-Hydroxy-2-methylhexanoic acid | google.com |
| Isovaleryl-CoA | LipPks1+TE | 3-Hydroxy-2,5-dimethylhexanoic acid | google.com |
| Valeryl-CoA | LipPks1+TE | 3-Hydroxy-2-methylheptanoic acid | google.com |
| Hexanoyl-CoA | LipPks1+TE | 3-Hydroxy-2-methyloctanoic acid | google.com |
Table 2: Synthesis of Short-Chain Ketones and Other Compounds using Engineered Lipomycin PKS
| Engineered PKS System | Starter Unit | Product | Reference |
| LipPks1(KR knockout)+TE | Isobutyryl-CoA | 4-Methyl-2-pentanone | researchgate.net |
| LipPks1(KR knockout)+TE | Propionyl-CoA | 2-Pentanone | researchgate.net |
| Engineered LipPKS1 and LipPKS2 | - | 4,6-Dimethylheptanone | researchgate.net |
| Engineered LipPKS1 and LipPKS2 | - | 3-Isopropyl-6-methyltetrahydropyranone | researchgate.net |
Advanced Chemical Synthesis and Stereochemical Studies of α Lipomycin
Total Chemical Synthesis Methodologies for α-Lipomycin and its Aglycone
The first total synthesis of α-lipomycin and its aglycone, β-lipomycin, was a significant milestone, accomplished decades after their initial discovery. colab.wsscispace.com The original structural elucidation had left the configurations of two stereocenters within the polyene moiety ambiguous. colab.wsscispace.com This ambiguity necessitated a flexible synthetic strategy that could produce all possible stereoisomers for comparison with the natural product.
Convergent Synthetic Strategies
A convergent synthetic approach proved essential for the efficient construction of α-lipomycin and its various stereoisomers. colab.wsscispace.com This strategy involves the independent synthesis of complex fragments of the molecule, which are then joined together in the later stages of the synthesis. For the synthesis of β-lipomycin, a key linchpin molecule, trans,trans,trans-1,6-bis(tributylstannyl)hexa-1,3,5-triene, was employed. colab.wsscispace.com This central fragment allowed for the sequential coupling of two other key building blocks: an iodoalkene and a β-bromoenone. colab.wsscispace.com This approach streamlined the synthesis and facilitated the preparation of multiple stereoisomers by simply using different stereoisomeric versions of the iodoalkene fragment. colab.wsscispace.com
Following the assembly of the polyene chain, a Dieckmann condensation was utilized to construct the tetramic acid moiety, a characteristic feature of lipomycins. colab.wsscispace.com The final step in the synthesis of α-lipomycin involved the glycosylation of the synthesized aglycone, β-lipomycin, with a suitably protected derivative of D-digitoxose. nih.gov
Sequential Coupling Reactions
The core of the convergent strategy relied on highly efficient and stereoselective sequential coupling reactions. colab.wsscispace.com Specifically, Stille couplings were instrumental in connecting the key fragments. nih.govosti.gov The use of the bis(tributylstannyl)hexatriene linchpin allowed for two distinct Stille coupling reactions to be performed in a specific order, ensuring the correct assembly of the polyene backbone. colab.wsscispace.com This sequential approach provided a high degree of control over the construction of the carbon skeleton.
Assignment of Absolute Stereochemistry
A primary goal of the total synthesis of α-lipomycin was to definitively determine the absolute stereochemistry of its chiral centers, which had remained unassigned from the initial isolation studies. nih.gov This was achieved through a combination of spectroscopic analysis and direct comparison with synthetically derived stereoisomers. colab.wsscispace.comnih.gov
Spectroscopic Analysis for Stereochemical Elucidation
While initial structural elucidation relied on spectroscopic methods, these techniques alone were insufficient to assign the absolute configuration of the stereocenters in the polyene side chain. nih.gov However, detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, of the synthetic intermediates and final products was crucial for confirming their structures and relative stereochemistry. researchgate.net The comparison of spectroscopic data between the synthetic and natural materials provided strong evidence for the correctness of the synthetic route.
Comparative Analysis with Synthetically Derived Stereoisomers
The ultimate confirmation of the absolute stereochemistry of α-lipomycin came from a direct comparison of the natural product with the synthetically prepared stereoisomers. colab.wsscispace.com Researchers synthesized all four possible stereoisomers of the aglycone, β-lipomycin. colab.wsscispace.comresearchgate.net By comparing the specific rotation of each synthetic isomer to that of the natural β-lipomycin (obtained by hydrolysis of natural α-lipomycin), they were able to identify the correct isomer. colab.wsscispace.com
The specific rotation of one of the synthetic β-lipomycin candidates, the (12R,13S)-isomer, was found to be identical to that of the natural product. nih.govresearchgate.net To further corroborate this assignment, the corresponding (12R,13S)-configured α-lipomycin was synthesized by glycosylating the identified β-lipomycin stereoisomer. colab.wsscispace.comnih.gov The specific rotation of this synthetic α-lipomycin perfectly matched that of the natural antibiotic. colab.wsscispace.comresearchgate.net
As a final confirmation, both natural and synthetic α- and β-lipomycin were degraded to a mixture of two nonisomeric diols. colab.wsscispace.comresearchgate.net The three-dimensional structures of these diols were unequivocally established through gas-liquid chromatography (GLC) comparisons with synthetically prepared, stereochemically pure reference compounds. colab.wsscispace.comresearchgate.net This exhaustive comparative analysis provided irrefutable proof of the absolute stereochemistry of α-lipomycin. nih.gov
Analytical Methodologies for α Lipomycin Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental laboratory technique for separating the components of a mixture. ijnrd.orgcentre-univ-mila.dz For a compound like α-Lipomycin, which is often produced alongside structurally similar intermediates and metabolites, chromatographic methods provide the necessary resolution for both analytical and preparative purposes. nih.gov
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of α-Lipomycin. asm.orgasm.org It is routinely used for both the quantification of the antibiotic in crude extracts and for its purification. nih.gov The method typically employs reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.
Research has detailed specific HPLC conditions for the successful analysis of α-Lipomycin. For instance, analysis can be performed using a C8 or C18 column with a gradient elution system. nih.gov A common mobile phase consists of a mixture of acetonitrile (B52724) and acidified water (e.g., with 0.5% acetic acid), with the proportion of acetonitrile gradually increasing over the course of the analysis. nih.gov Detection is often accomplished using a UV-Vis or photodiode array (PDA) detector, with characteristic absorbance maxima for α-Lipomycin enabling its identification and quantification. nih.gov Preparative HPLC is also utilized to obtain pure α-Lipomycin for further studies, using larger columns and higher flow rates. nih.gov
Table 1: Exemplary HPLC Parameters for α-Lipomycin Analysis
| Parameter | Analytical Method 1 nih.gov | Analytical Method 2 nih.gov | Preparative Method nih.gov |
|---|---|---|---|
| Column Type | Zorbax XDB-C8 (5 μm, 4.6 x 150 mm) | XTerra MS C18 (3.5 μm, 4.6 x 100 mm) | XTerra Prep C18 (5 μm, 7.8 x 150 mm) |
| Mobile Phase | Acetonitrile and 0.5% acetic acid in H2O | Acetonitrile and 0.5% acetic acid in H2O | 50% Acetonitrile in 0.5% acetic acid |
| Elution Mode | Nonlinear gradient (20% to 95% acetonitrile) | Nonlinear gradient (25% to 100% acetonitrile) | Isocratic |
| Flow Rate | 0.7 ml/min | 0.5 ml/min | 3.5 ml/min |
| Detection (UV) | 254 nm, 270 nm, 310 nm, 460 nm | Photodiode Array (PDA) | Not specified |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for metabolite profiling in α-Lipomycin research. michaelskinnider.comlcms.cz This powerful hyphenated technique combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z). mdpi.com This allows for the sensitive detection and potential identification of α-Lipomycin and its related metabolites, even at very low concentrations.
In the context of α-Lipomycin, LC-MS has been used to analyze extracts from fermentation cultures. nih.gov The technique is particularly valuable for identifying novel analogs. For example, LC-MS analysis was crucial in the discovery of 21-methyl-α-lipomycin, an analog produced when the fermentation medium of S. aureofaciens was supplemented with isoleucine. researchgate.net The analysis detected the protonated molecules of α-lipomycin ([M+H]⁺ at m/z 588.7) and the new, heavier analog ([M+H]⁺ at m/z 602.7). researchgate.net Systems typically use an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules like polyketides. nih.gov
Spectroscopic Techniques for Structural Characterization
While chromatography excels at separation and quantification, spectroscopy is required to determine the precise chemical structure of a molecule. For a complex natural product like α-Lipomycin, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for complete structural elucidation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.ukslideshare.net By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, researchers can piece together the molecular structure atom by atom. omicsonline.org
For α-Lipomycin and its analogs, both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed. ¹H NMR provides information about the different types of protons in the molecule and their immediate electronic environment, while ¹³C NMR reveals the structure of the carbon backbone. slideshare.net The structure of 21-methyl-α-lipomycin was confirmed through detailed NMR analysis, which allowed for the assignment of all proton and carbon signals and confirmed the location of the additional methyl group. researchgate.net The data for these analyses are typically acquired in a deuterated solvent, such as methanol-d4. researchgate.net
Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for α-Lipomycin in Methanol-d₄ researchgate.net
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |
|---|---|---|
| 2 | 174.4 | - |
| 3 | 98.9 | - |
| 4 | 171.4 | - |
| 5 | 196.4 | - |
| 6 | 126.9 | 6.11 (d, 15.2) |
| 7 | 144.3 | 7.28 (dd, 15.2, 10.8) |
| 15 | 133.0 | 6.20 (m) |
| 21 | 30.3 | 2.28 (m) |
| 24 (CH₃) | 12.8 | 0.91 (d, 6.7) |
| 1'-N-CH₃ | 30.1 | 2.80 (s) |
Future Directions and Translational Research Perspectives for α Lipomycin Studies
Deepening Mechanistic Understanding of α-Lipomycin Biological Effects
While α-Lipomycin is known to be an antibiotic, a comprehensive understanding of its molecular mechanism of action is still developing. Recent findings have unexpectedly linked a metabolite of a specific gut bacterium, Streptomyces aureofaciens Tü117, to hypertension. biopatrika.com High-salt diets were found to increase the population of this bacterium, leading to elevated levels of α-Lipomycin, which in turn impaired vasodilation and increased blood pressure by disrupting the TRPV4 pathway. biopatrika.com This discovery highlights a novel biological role for α-Lipomycin beyond its antibacterial properties and underscores the need for further research into its diverse physiological effects.
Future studies should aim to:
Identify the specific cellular targets of α-Lipomycin. Investigating its interactions with bacterial and mammalian cells at a molecular level will be crucial to understanding its antibiotic activity and its effects on processes like vasodilation.
Elucidate the complete signaling pathways modulated by α-Lipomycin. Beyond the TRPV4 pathway, it is important to explore other potential cellular cascades affected by this compound.
Investigate the structure-activity relationship of α-Lipomycin. Determining which parts of the molecule are essential for its different biological activities will guide the design of more potent and specific analogs. scispace.com
Expanding Biosynthetic Potential Through Advanced Engineering
The characterization of the α-Lipomycin biosynthetic gene cluster (lip cluster) has provided a roadmap for its genetic manipulation. nih.govnih.gov The cluster contains genes for a type I polyketide synthase (PKS), a non-ribosomal peptide synthetase (NRPS), and enzymes for the synthesis and attachment of D-digitoxose, classifying α-Lipomycin as a hybrid peptide-polyketide. nih.govnih.gov This modular nature of the biosynthetic machinery offers significant opportunities for engineering. researchgate.net
Key areas for future biosynthetic research include:
Generation of novel α-Lipomycin analogs. By manipulating the PKS and NRPS modules, it is possible to create a variety of new compounds with potentially improved antibiotic efficacy or novel biological activities. nih.govosti.gov The broad substrate specificity of the lipomycin (B12350112) PKS loading module has already been demonstrated, suggesting a high potential for generating diverse structures. researchgate.netresearchgate.net
Heterologous expression of the lip gene cluster. Moving the entire biosynthetic pathway into a more genetically tractable host could facilitate higher production yields and simplify the engineering process. asm.org
Repurposing PKS modules for biofuel and chemical production. Research has already shown that components of the α-Lipomycin PKS can be engineered to produce short-chain compounds suitable for use as biofuels or industrial chemicals. researchgate.netosti.gov Further exploration in this area could lead to sustainable production methods for valuable chemicals.
Development of α-Lipomycin and Analogs as Chemical Probes for Cellular Biology
The unique biological activities of α-Lipomycin and its amenability to structural modification make it an excellent candidate for development as a chemical probe. Chemical probes are small molecules used to study biological processes in a targeted manner.
Future research in this area should focus on:
Q & A
Q. What strategies are effective for integrating this compound research with multi-omics datasets (e.g., metabolomics, proteomics)?
- Methodological Answer: Use network analysis tools (e.g., Cytoscape) to map this compound’s interactions with microbial proteomes or host pathways. Apply stable isotope labeling (SILAC) in proteomics to track downstream effects of this compound exposure. Correlate metabolomic profiles (via LC-MS/MS) with transcriptomic data to identify resistance mechanisms .
- Data Integration Tip: Ensure metadata alignment across omics platforms (e.g., time points, dosage) to enable cross-dataset validation .
Q. How can researchers optimize in vivo models for studying this compound’s pharmacokinetics and toxicity?
- Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution in murine models. Employ microdialysis for real-time monitoring of plasma and tissue concentrations. For toxicity profiling, include histopathology and serum biomarker analysis (e.g., ALT, creatinine) alongside dose-escalation studies .
- Ethical Consideration: Adhere to ARRIVE guidelines for animal studies, including power analysis to justify sample sizes and minimize unnecessary use .
Methodological Pitfalls & Solutions
Common errors in this compound stability studies and mitigation strategies
- Pitfall: Degradation under acidic/basic conditions leading to inflated bioactivity claims.
- Solution: Conduct forced degradation studies (ICH Q1A guidelines) across pH/temperature ranges. Use stability-indicating assays (e.g., UPLC-PDA) to quantify intact compound vs. degradation products .
Challenges in scaling up this compound production for preclinical testing
- Pitfall: Yield reduction due to metabolic burden in engineered strains.
- Solution: Implement fed-batch fermentation with real-time metabolomics monitoring. Optimize carbon/nitrogen ratios using response surface methodology (RSM) .
Data Reporting & Validation
Best practices for ensuring reproducibility in this compound research
- Metadata Documentation: Report strain accession numbers, growth conditions (e.g., media, temperature), and instrument parameters (e.g., LC gradient, collision energy). Use FAIR data principles for public dataset deposition .
- Collaborative Validation: Share reference samples with independent labs for interlaboratory validation .
How to critically evaluate this compound’s mechanism of action in complex biological systems
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
